Lipophilicity (LogP) Comparison: 847588-85-6 vs. Indolinyl and Indolyl Analogs
4-(2,3-dihydro-1H-inden-5-ylamino)-4-oxobutanoic acid exhibits an intermediate lipophilicity profile relative to its closest analogs, providing a distinct option for optimizing compound solubility and permeability in drug discovery campaigns. Its computed XLogP3-AA is 1.4 [1], which positions it between the less lipophilic 4-(indolin-1-yl)-4-oxobutanoic acid (LogP 1.57) and the more lipophilic 4-(1H-indol-3-yl)-4-oxobutanoic acid (LogP 2.2154) [2]. This intermediate value suggests a potentially more balanced profile for oral bioavailability considerations.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.4 [1]; Alternate vendor reported LogP = 1.96 |
| Comparator Or Baseline | 4-(indolin-1-yl)-4-oxobutanoic acid (LogP 1.57) ; 4-(1H-indol-3-yl)-4-oxobutanoic acid (LogP 2.2154) [2] |
| Quantified Difference | ΔLogP of -0.17 vs. indolinyl analog; ΔLogP of -0.8154 vs. indolyl analog (using XLogP3-AA target value) |
| Conditions | Computed values from PubChem (XLogP3) and vendor databases |
Why This Matters
An intermediate LogP can be critical for achieving the desired balance between aqueous solubility and membrane permeability, a key factor in the early stages of drug development.
- [1] PubChem. (2026). Compound Summary for CID 6466191, 4-(2,3-dihydro-1H-inden-5-ylamino)-4-oxobutanoic acid. View Source
- [2] Molbase. (n.d.). 4-(1H-indol-3-yl)-4-oxobutanoic acid (CAS 835-45-0). View Source
